DBCO-PEG2-NH-Boc
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Overview
Description
DBCO-PEG2-NH-Boc: is a polyethylene glycol-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are emerging tools in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:
Activation of Dibenzocyclooctyne: Dibenzocyclooctyne is activated using a suitable reagent.
Conjugation with Polyethylene Glycol: The activated dibenzocyclooctyne is reacted with polyethylene glycol under controlled conditions.
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dibenzocyclooctyne and polyethylene glycol are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, ensuring consistency and high yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-PEG2-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Deprotection Reactions: Boc deprotection is carried out using acidic reagents such as trifluoroacetic acid.
Major Products Formed:
Triazole Linkages: Formed during SPAAC reactions with azide-containing molecules.
Free Amine: Obtained after Boc deprotection.
Scientific Research Applications
Chemistry:
Synthesis of PROTACs: DBCO-PEG2-NH-Boc is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Bioorthogonal Labeling: Used in bioorthogonal click chemistry for labeling biomolecules without interfering with biological processes.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound are being explored for targeted protein degradation in various diseases, including cancer.
Industry:
Mechanism of Action
Mechanism:
Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group in DBCO-PEG2-NH-Boc undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
PROTAC Function: In PROTACs, this compound acts as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Molecular Targets and Pathways:
Comparison with Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure with a longer polyethylene glycol chain.
DBCO-PEG8-NH-Boc: Similar structure with an even longer polyethylene glycol chain.
DBCO-NH-PEG2-propionic acid: Contains a carboxylic acid group instead of a Boc-protected amine.
Uniqueness:
Length of Polyethylene Glycol Chain: DBCO-PEG2-NH-Boc has a specific polyethylene glycol chain length, which can influence its solubility and reactivity.
Boc-Protected Amine: The presence of a Boc-protected amine allows for selective deprotection and further functionalization.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXPPCIPNVSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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